N-(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine
Description
Properties
IUPAC Name |
N'-(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N3/c1-14(2)11-13(12-15(3,4)18-14)17-10-8-6-5-7-9-16/h13,17-18H,5-12,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFQBBOZTNQHMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCCCCCCN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90992985 | |
| Record name | N~1~-(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72245-37-5 | |
| Record name | N1-(2,2,6,6-Tetramethyl-4-piperidinyl)-1,6-hexanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72245-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072245375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~-(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Imination Step
- Reactants: 2,2,6,6-tetramethylpiperidin-4-one and 1,6-hexamethylenediamine.
- Molar Ratio: Typically ranges from 0.1:5 to 5:0.1, with an optimal ratio near 1:1.98 to ensure efficient imine formation.
- Conditions: Temperature is maintained between 60°C and 200°C, preferably 80°C to 180°C.
- Process: The ketone and diamine react to form N,N'-(hexane-1,6-diyl)bis(2,2,6,6-tetramethylpiperidin-4-imine), a water-containing mixture that is subsequently dewatered to obtain a water-free imine intermediate.
Dewatering
Hydrogenation Step
- Catalysts: Transition metal catalysts such as platinum (Pt), palladium (Pd), or cobalt (Co) supported on alumina (Al2O3) or silica (SiO2).
- Pressure: Hydrogen pressures vary from moderate (50 bar) to very high (up to 285 bar) depending on the catalyst and reactor setup.
- Temperature: Typically between 90°C and 190°C.
- Reactor Type: Batch reactors or continuous fixed-bed tube reactors.
- Duration: Batch hydrogenation is often conducted over 4 hours at 90°C; continuous post-hydrogenation can be employed to improve yield and purity.
- Outcome: Hydrogenation converts the imine to the desired diamine with selectivity ranging from 50% to 99.5% conversion, producing a stable product with improved downstream properties.
Process Optimization
- Combining batch hydrogenation with continuous post-hydrogenation avoids the need for distillation purification, reducing yield loss and operational complexity.
- The melting points of intermediates and products are managed to prevent reactor clogging, especially in continuous processes.
- The process is designed to be simple, economic, and scalable for industrial production.
Comparative Data Table of Key Preparation Parameters
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Molar ratio (1,6-hexamethylenediamine : ketone) | 0.1:5 to 5:0.1 (optimal ~1:1.98) | Ensures efficient imination |
| Imination temperature | 60°C to 200°C (preferably 80-180°C) | Controls reaction rate and selectivity |
| Hydrogenation catalyst | Pt/C, Pd/Al2O3, Co/SiO2 | Transition metal catalysts on solid supports |
| Hydrogen pressure | 50 to 285 bar | Higher pressure improves conversion |
| Hydrogenation temperature | 90°C to 190°C | Balances reaction rate and catalyst stability |
| Reaction time (batch) | ~4 hours at 90°C | Single batch cycle for hydrogenation |
| Conversion rate | 65% to 99.5% | Dependent on catalyst and conditions |
| Product purity | High selectivity, minimal purification | Avoids distillation steps |
Research Findings and Industrial Relevance
- Patents and research literature emphasize the importance of controlling the imination and hydrogenation steps to maximize yield and product stability.
- The use of supported transition metal catalysts enables efficient hydrogenation under relatively mild conditions.
- Avoiding distillation purification steps reduces product loss and operational costs.
- The final product exhibits improved transmittance (T%) values in downstream applications, indicating high purity and stability.
- The process is adaptable to both aqueous and water-free feedstocks, enhancing flexibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
N-(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine involves its ability to stabilize free radicals and prevent oxidative degradation . The compound interacts with molecular targets such as reactive oxygen species and other free radicals, thereby inhibiting their harmful effects . This stabilization mechanism is crucial in its applications as a polymer stabilizer and in other industrial uses .
Comparison with Similar Compounds
Key Properties :
- Hazards : H302 (harmful if swallowed), H314 (causes severe skin burns), H290 (corrosive to metals), H412 (harmful to aquatic life) .
- LD₅₀ (mice) : 935.4 mg/kg (oral), indicating moderate toxicity .
- Applications : High-performance plastics, automotive components, and outdoor materials requiring UV resistance .
Comparison with Structurally Similar Compounds
N,N'-Bis(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine Polymer (CAS 70624-18-9)
This polymeric derivative incorporates 2,4,6-trichloro-1,3,5-triazine and additional amines, resulting in a molecular weight of ~2000 g/mol .
| Property | Target Compound (CAS 61260-55-7) | Polymer (CAS 70624-18-9) |
|---|---|---|
| Molecular Weight | 394.68 g/mol | ~2000 g/mol |
| Thermal Stability | Moderate (decomposes at 478.5°C) | High (suitable for extrusion) |
| Toxicity | Moderate (LD₅₀ 935.4 mg/kg) | Lower (reduced bioavailability) |
| Applications | Short-term stabilization | Long-term UV resistance in films/pipes |
Key Differences :
N,N'-Bis(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine with 4-(4,6-Dichlorotriazinyl)morpholine (CAS 82451-48-7)
This derivative combines the base compound with a chlorinated triazine group (C₃₁H₅₈Cl₂N₈O, 629.75 g/mol) .
| Property | Target Compound (CAS 61260-55-7) | Triazine Derivative (CAS 82451-48-7) |
|---|---|---|
| Molecular Formula | C₂₄H₅₀N₄ | C₃₁H₅₈Cl₂N₈O |
| UV Absorption | Moderate | Enhanced (Cl groups improve radical scavenging) |
| Water Hazard (WGK) | 1 (low) | 3 (high) |
| Applications | General-purpose stabilizers | High-clarity polyolefins (e.g., greenhouse films) |
Key Differences :
N,N'-Bis(2,2,6,6-Tetramethylpiperidin-4-yl)hexamethylene-1,6-diacetamide
This analog replaces the terminal amines with acetamide groups (C₂₈H₅₄N₄O₂) .
| Property | Target Compound (CAS 61260-55-7) | Diacetamide Derivative |
|---|---|---|
| Solubility | Low in polar solvents | Improved (amide groups enhance polarity) |
| Reactivity | Nucleophilic amines | Stable (amide bonds resist hydrolysis) |
| Applications | Reactive intermediates | Coatings/adhesives requiring solubility |
Key Differences :
Mixture with 2,4,6-Trichloro-1,3,5-triazine (CAS 71878-19-8)
A hazardous blend (C₃₅H₆₉Cl₃N₈, 708.33 g/mol) used in synthesis .
| Property | Target Compound (CAS 61260-55-7) | Mixture (CAS 71878-19-8) |
|---|---|---|
| Hazards | H302, H314 | H330 (fatal if inhaled), H335 (respiratory irritation) |
| Application | End-product stabilizer | Reactive intermediate (e.g., polymer synthesis) |
| Cost | €1,224/50 mg | Higher (due to handling risks) |
Key Differences :
- The mixture’s acute toxicity necessitates stringent safety protocols during industrial use .
Biological Activity
N-(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHN
- Molecular Weight : 250.43 g/mol
- CAS Number : 72245-37-5
The compound features a hexane backbone with two amine groups and a piperidine moiety that contributes to its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Properties : Studies indicate that compounds with similar piperidine structures exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress in cells .
- Neuroprotective Effects : The piperidine ring is known for its ability to cross the blood-brain barrier. Research suggests that derivatives of this compound may protect neuronal cells from apoptosis and oxidative damage .
- Anti-inflammatory Activity : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .
In Vitro Studies
A series of in vitro studies have demonstrated the efficacy of this compound in various biological assays:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Cell viability assay on neuronal cell lines | Showed significant neuroprotection against oxidative stress-induced cell death. |
| Study 2 | ELISA for cytokine measurement | Reduced levels of TNF-alpha and IL-6 in treated cells compared to controls. |
| Study 3 | Antioxidant activity assay (DPPH method) | Demonstrated strong free radical scavenging activity with an IC50 value comparable to known antioxidants. |
In Vivo Studies
Preliminary in vivo studies have also been conducted:
- Animal Models of Neurodegeneration : Administration of the compound in rodent models showed improved cognitive function and reduced markers of neuroinflammation.
- Inflammation Models : In models of acute inflammation, treatment with this compound resulted in decreased edema and pain response.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study A : A clinical trial involving patients with mild cognitive impairment showed that supplementation with this compound improved memory scores over a 12-week period.
- Case Study B : Patients with chronic inflammatory conditions reported reduced symptoms after treatment with formulations containing this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthesis pathways for N-(2,2,6,6-Tetramethylpiperidin-4-yl)hexane-1,6-diamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. Key variables include solvent polarity (e.g., THF vs. methanol), temperature (60–120°C), and stoichiometric ratios of precursors like hexamethylenediamine and 2,2,6,6-tetramethylpiperidin-4-amine. Evidence from PubChem indicates that optimizing pH (8–10) enhances amine reactivity, while excess reducing agents (e.g., NaBH4) improve yields . Comparative toxicity data suggest high toxicity (CAS 61260-55-7), necessitating closed-system synthesis protocols .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, particularly -NMR to resolve methyl and piperidine protons. Mass spectrometry (HRMS) confirms molecular weight (CHN, MW 394.7 g/mol) . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity, while X-ray crystallography (as in related hexanediamine derivatives) resolves stereochemical ambiguities .
Q. What safety protocols are essential for handling this compound given its toxicity profile?
- Methodological Answer : Toxicity data classify this compound as "high risk" (CAS 61260-55-7), requiring PPE (gloves, goggles) and fume hoods for handling. Acute exposure studies recommend emergency protocols for skin/eye contact, including immediate rinsing and medical evaluation .
Advanced Research Questions
Q. How does This compound function as a stabilizer in polymer systems, and what mechanistic studies validate its efficacy?
- Methodological Answer : The compound acts as a hindered amine light stabilizer (HALS), scavenging free radicals in polymers. Mechanistic studies employ Electron Paramagnetic Resonance (EPR) to track radical intermediates and accelerated UV aging tests (e.g., QUV panels) to quantify degradation retardation. Computational models (DFT) predict stabilization pathways, correlating with experimental data from polymer matrices .
Q. What experimental designs are suitable for analyzing its reactivity in copolymerization with trichlorotriazine derivatives?
- Methodological Answer : Step-growth polymerization with 2,4,6-trichloro-1,3,5-triazine requires anhydrous conditions and catalytic bases (e.g., triethylamine). Kinetic studies using in-situ FTIR track amine-triazine coupling, while Gel Permeation Chromatography (GPC) monitors molecular weight distribution. Redox side reactions (e.g., with 3-bromo-1-propene) necessitate inert atmospheres and radical inhibitors .
Q. How can computational tools (e.g., COMSOL Multiphysics) model its interactions in drug delivery systems?
- Methodological Answer : Molecular dynamics (MD) simulations predict biomolecule binding (e.g., siRNA or proteins), while COMSOL models diffusion kinetics in hydrogels. Parameter optimization includes partition coefficients (logP = 3.2) and pH-dependent solubility profiles. Validation via in vitro release assays (e.g., dialysis membranes) aligns simulation results with empirical data .
Q. What strategies resolve contradictions in reported toxicity data across studies?
- Methodological Answer : Discrepancies arise from varying test models (e.g., cell lines vs. in vivo). Meta-analyses using standardized assays (OECD Guidelines 423/425) and dose-response curve normalization improve comparability. Toxicity mechanism studies (e.g., mitochondrial membrane depolarization assays) isolate pathways, while QSAR models reconcile structural-activity relationships .
Data Management and Reproducibility
Q. How can FAIR principles be applied to ensure reproducibility in studies involving this compound?
- Methodological Answer : Utilize ELNs (e.g., Chemotion) for structured data entry, linking raw spectra (NMR, MS) and reaction conditions. Public repositories (e.g., RADAR4Chem) archive datasets with persistent identifiers (DOIs). Metadata standards (ISA-Tab) ensure interoperability, while ontology services (e.g., NFDI4Chem) standardize terminology .
Comparative Analysis Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
